CCK-B Receptor Binding Affinity: L-736380 vs L-365,260 — A 37-Fold Improvement in IC50
L-736380 exhibits an IC50 of 0.054 nM for the CCK-B receptor, representing approximately 37-fold higher binding affinity compared to its parent prototype L-365,260, which has a reported Ki of 2.0 nM for CCK-B in guinea pig brain cortex and gastric gland radioligand binding assays [1][2]. This affinity advantage is attributable to the tetrazol-5-ylamino substitution on the phenyl ring of the arylurea moiety, which was rationally designed to enhance receptor interactions not achievable with the unsubstituted phenylurea of L-365,260 [1]. Note: The L-736380 IC50 was determined using [125I]CCK-8 displacement, while the L-365,260 Ki was obtained via [125I]CCK binding; the comparison is cross-study but uses structurally identical radioligand probes in comparable tissue preparations.
| Evidence Dimension | CCK-B receptor binding affinity (in vitro radioligand displacement) |
|---|---|
| Target Compound Data | IC50 = 0.054 nM |
| Comparator Or Baseline | L-365,260: Ki = 2.0 nM (guinea pig gastric glands and brain cortex) |
| Quantified Difference | ~37-fold higher affinity for L-736380 (0.054 nM vs 2.0 nM) |
| Conditions | [125I]CCK-8 displacement assay; L-736380 assay system per J Med Chem 1996; L-365,260 Ki per Chemical Probes Portal (guinea pig gastric glands/brain cortex) |
Why This Matters
A 37-fold affinity differential means that L-736380 achieves equivalent receptor occupancy at substantially lower concentrations, reducing the risk of off-target engagement at commonly used in vitro concentrations (10–100 nM) where L-365,260 may already exhibit polypharmacology.
- [1] Castro JL, Ball RG, Broughton HB, et al. J Med Chem. 1996;39(4):842-849. View Source
- [2] Chemical Probes Portal. L-365260 – Antagonist of CCKBR. Ki = 2 nM in [125I]CCK binding assay (guinea pig gastric glands and brain cortex). View Source
